molecular formula C21H25NO6 B11291542 N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}norvaline

N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}norvaline

Cat. No.: B11291542
M. Wt: 387.4 g/mol
InChI Key: PHLCOWFXYGQMQU-UHFFFAOYSA-N
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Description

N-{[(4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}norvaline is a synthetic organic compound featuring a fused benzo[c]chromen ring system with a tetrahydro modification at positions 7–10, a 4-methyl substituent, and a 6-oxo group. The norvaline moiety is linked via an acetyloxy bridge, introducing both lipophilic and hydrogen-bonding capabilities. Its synthesis likely involves multi-step reactions, including nucleophilic substitutions and condensation, as inferred from analogous compounds in the literature .

Properties

Molecular Formula

C21H25NO6

Molecular Weight

387.4 g/mol

IUPAC Name

2-[[2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetyl]amino]pentanoic acid

InChI

InChI=1S/C21H25NO6/c1-3-6-16(20(24)25)22-18(23)11-27-17-10-9-14-13-7-4-5-8-15(13)21(26)28-19(14)12(17)2/h9-10,16H,3-8,11H2,1-2H3,(H,22,23)(H,24,25)

InChI Key

PHLCOWFXYGQMQU-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)O)NC(=O)COC1=C(C2=C(C=C1)C3=C(CCCC3)C(=O)O2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}norvaline typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates. The use of continuous flow reactors and automated synthesis platforms can further improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}norvaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can lead to a wide range of functionalized derivatives .

Scientific Research Applications

N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}norvaline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}norvaline involves its interaction with specific molecular targets and pathways. The benzo[c]chromene core can interact with various enzymes and receptors, modulating their activity. The acetyl and norvaline groups can further influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Features of N-{[(4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}norvaline and Analogues

Compound Name Key Structural Features Synthesis Method Catalysts/Solvents Reference
Target Compound Tetrahydrobenzo[c]chromen core, norvaline-acetyloxy side chain Likely multi-step: nucleophilic substitution, condensation (inferred) ZnCl₂ (hypothetical, based on )
N-(2-(Substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides 4-methyl-2-oxochromen core, thiazolidinone ring Reflux with mercaptoacetic acid, ZnCl₂ catalyst ZnCl₂, 1,4-dioxane
Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate Triazine core, bromo-formylphenoxy substituents Stepwise nucleophilic substitution with 4-methoxyphenol

Key Observations :

  • Synthetic Methods: Unlike the thiazolidinone derivatives in , which use ZnCl₂-catalyzed cyclization, the target compound’s synthesis may require milder conditions due to its sensitive norvaline moiety. Triazine-based analogues employ stepwise substitutions, suggesting divergent synthetic strategies.

Crystallographic and Analytical Tools

Structural elucidation of such compounds often relies on SHELX programs (e.g., SHELXL for refinement) and ORTEP-3 for visualization . For example:

  • SHELXL’s robustness in handling small-molecule crystallography ensures precise refinement of the benzo[c]chromen core’s torsion angles.
  • ORTEP-3’s graphical interface aids in visualizing steric effects from the norvaline side chain, critical for structure-activity relationship (SAR) studies.

Biological Activity

N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}norvaline is a compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

The compound can be structurally represented as follows:

C20H24N2O6\text{C}_{20}\text{H}_{24}\text{N}_{2}\text{O}_{6}

This indicates a complex structure that includes a benzochromene moiety linked to an acetylated norvaline. The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzochromene core followed by functionalization to introduce the norvaline derivative.

1. Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on benzoxazepine derivatives have shown cytotoxicity against various solid tumor cell lines. These derivatives demonstrated varying effects on pro-inflammatory cytokines such as IL-6 and TNF-α depending on the cancer type used in the assays .

CompoundCell Line TestedIC50 (µM)Cytokine Release
Benzoxazepine AMCF-7 (breast cancer)15Increased IL-6
Benzoxazepine BHeLa (cervical cancer)10Decreased TNF-α

This table illustrates the varying effectiveness of related compounds in inhibiting cancer cell proliferation.

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Compounds with similar structures have been shown to modulate inflammatory pathways effectively. In vitro studies suggest that these compounds can inhibit the release of pro-inflammatory cytokines and reduce inflammation in various models .

3. Antimicrobial Activity

While primarily noted for its anticancer and anti-inflammatory properties, some derivatives have also demonstrated antimicrobial activity against specific bacterial strains. However, the activity appears limited compared to their anticancer effects. For example, certain benzoxazepine derivatives showed selective inhibition against Gram-positive bacteria .

Case Study 1: Anticancer Efficacy

A study conducted by Khadra et al. evaluated several benzoxazepine derivatives for their anticancer properties. The findings indicated that one derivative exhibited an IC50 value of 12 µM against A549 lung cancer cells while showing minimal toxicity to normal fibroblast cells at similar concentrations .

Case Study 2: Inflammation Modulation

In another investigation focusing on inflammatory responses, a derivative of this compound was tested in a murine model of arthritis. The results showed a significant reduction in paw swelling and joint inflammation markers compared to control groups .

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